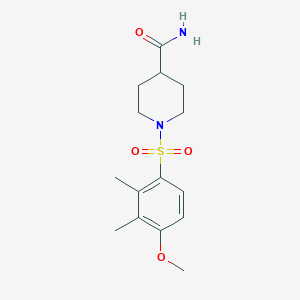
4-bromo-2,5-dimethoxy-N-(3-morpholinopropyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-2,5-dimethoxy-N-(3-morpholinopropyl)benzenesulfonamide is a chemical compound with the molecular formula C15H23BrN2O5S
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2,5-dimethoxy-N-(3-morpholinopropyl)benzenesulfonamide typically involves the following steps:
Bromination: The starting material, 2,5-dimethoxybenzenesulfonamide, undergoes bromination using bromine in acetic acid to introduce the bromine atom at the 4-position.
Alkylation: The brominated intermediate is then reacted with 3-chloropropylmorpholine under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-bromo-2,5-dimethoxy-N-(3-morpholinopropyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, and the sulfonamide group can be reduced under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Products like 4-bromo-2,5-dimethoxybenzoic acid.
Reduction: Products like this compound with reduced sulfonamide groups.
科学的研究の応用
4-bromo-2,5-dimethoxy-N-(3-morpholinopropyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-bromo-2,5-dimethoxy-N-(3-morpholinopropyl)benzenesulfonamide involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-bromo-2,5-dimethoxyphenethylamine (2C-B): A known hallucinogen with similar structural features.
4-bromo-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine (25B-NBOMe): Another compound with hallucinogenic properties and high affinity for serotonin receptors.
Uniqueness
4-bromo-2,5-dimethoxy-N-(3-morpholinopropyl)benzenesulfonamide is unique due to the presence of the morpholinopropyl group, which can influence its pharmacological profile and chemical reactivity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in certain applications.
特性
IUPAC Name |
4-bromo-2,5-dimethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrN2O5S/c1-21-13-11-15(14(22-2)10-12(13)16)24(19,20)17-4-3-5-18-6-8-23-9-7-18/h10-11,17H,3-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNKMISZYPIHMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Br)OC)S(=O)(=O)NCCCN2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrN2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-[(2-Ethoxy-5-isopropylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B511558.png)






